3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a tosylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with tosylmethyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in organic solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.
Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, which may affect its reactivity and applications.
5-(Tosylmethyl)-1,2,4-oxadiazole:
2-Bromophenyl-1,2,4-oxadiazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-(2-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and tosylmethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and makes the compound versatile for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-11-6-8-12(9-7-11)23(20,21)10-15-18-16(19-22-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZJHAGPIZINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.